Isoindolin-5-ol hydrochloride
Description
Significance of Isoindoline (B1297411) Scaffolds in Chemical Science
The isoindoline scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a privileged motif in chemical and pharmaceutical sciences. nih.govwikipedia.org While unsubstituted isoindoline is not commonly found, its derivatives are present in numerous natural products and have been developed into commercially significant synthetic compounds. wikipedia.orgmdpi.com The structural versatility of the isoindoline core allows for modifications at various positions, enabling the fine-tuning of chemical and biological properties to interact with specific biological targets like enzymes and receptors. ontosight.ai
The importance of this scaffold is underscored by the wide array of biological activities exhibited by its derivatives. These activities include antitumor, anti-inflammatory, analgesic, antihypertensive, antidepressant, and antimicrobial properties. doaj.orgingentaconnect.comresearchgate.net The isoindoline framework is a key structural component in several clinically approved drugs. mdpi.com For instance, Thalidomide and its analogues, Lenalidomide and Pomalidomide, which contain a modified isoindoline core, are used in the treatment of multiple myeloma. nih.govmdpi.com Other examples include Chlorthalidone, a diuretic for hypertension, and Mazindol, used for the short-term treatment of obesity. mdpi.com
Researchers have actively explored the synthesis of novel isoindoline derivatives, leading to compounds with potential applications in treating a range of conditions. mdpi.comingentaconnect.com Studies have investigated their role as inhibitors of enzymes like acetylcholinesterase for Alzheimer's disease, phosphodiesterase 4 (PDE4), and ADAMTS-4/5 for osteoarthritis. nih.govnih.govacs.org The adaptability of the isoindoline structure continues to make it a subject of intense research for the development of new therapeutic agents. mdpi.comdoaj.org
Table 1: Reported Biological Activities of Isoindoline Derivatives
| Biological Activity | Therapeutic Area | Reference(s) |
|---|---|---|
| Anti-inflammatory | Inflammation | mdpi.com, doaj.org |
| Antitumor / Anticancer | Oncology | doaj.org, researchgate.net, nih.gov |
| Antidepressant | Neuroscience | ingentaconnect.com |
| Antihypertensive | Cardiovascular | mdpi.com, doaj.org |
| Diuretic | Cardiovascular | mdpi.com |
| Analgesic | Pain Management | doaj.org, cookechem.com |
| Acetylcholinesterase Inhibition | Alzheimer's Disease | nih.gov |
| ADAMTS-4/5 Inhibition | Osteoarthritis | acs.org |
| Antimicrobial | Infectious Diseases | researchgate.net |
Historical Context of Isoindolin-5-ol (B105855) Hydrochloride Investigations
The history of isoindoline-based compounds in medicine is marked by significant milestones. One of the earliest and most well-known examples is Thalidomide, which was developed in the 1950s. mdpi.com The discovery of the first naturally occurring isoindole from a marine sponge in 1982 further spurred interest in this class of compounds. nih.gov Over the decades, extensive research has led to the approval of several isoindoline-containing drugs for various therapeutic indications. nih.govmdpi.com
The investigation of Isoindolin-5-ol hydrochloride specifically is more recent and appears situated within its role as a chemical reagent and building block for organic synthesis. Its chemical structure is provided by suppliers for research purposes, indicating its utility in constructing more complex molecules. achemblock.comsigmaaldrich.com For example, its hydrobromide salt, a closely related compound, is used as a reagent in the synthesis of hydroxybenzamides, which are being investigated as potential heat shock protein 90 (Hsp90) inhibitors, and in the preparation of N-benzoylisoindoline derivatives that have shown analgesic properties. cookechem.com The history of this compound is therefore intrinsically linked to the ongoing quest for new and improved isoindoline-based therapeutic agents, where it serves as a valuable starting material for medicinal chemists.
Table 2: Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1126832-40-3 | achemblock.com, sigmaaldrich.com |
| Molecular Formula | C₈H₁₀ClNO | achemblock.com |
| Molecular Weight | 171.62 g/mol | achemblock.com |
| IUPAC Name | isoindolin-5-ol;hydrochloride | achemblock.com |
| SMILES | OC1=CC2=C(C=C1)CNC2.[H]Cl | achemblock.com |
| Purity | 95% | achemblock.com |
Scope and Objectives of the Research Outline
The scope of this article is to provide a focused and scientifically accurate overview of this compound. It strictly adheres to the outlined sections, beginning with the broad significance of the parent isoindoline scaffold in chemical science to provide context. It then narrows to the specific historical placement of this compound as a research chemical.
The primary objectives are:
To detail the importance and wide-ranging biological activities of the isoindoline chemical scaffold, supported by examples from the scientific literature.
To present the known historical context for this compound, primarily focusing on its role as a synthetic intermediate in chemical research.
To deliver this information in a professional, authoritative tone, based on credible sources, while strictly excluding any data related to dosage, administration, safety, or adverse effects.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWKBIQJSDFUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659208 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105358-58-5 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Isoindolin 5 Ol Hydrochloride and Its Derivatives
Strategies for Isoindoline (B1297411) Ring System Construction
The formation of the isoindoline core can be achieved through various strategic approaches, ranging from classical cyclization reactions to more complex multi-component strategies. These methods provide chemists with a versatile toolkit to access a wide array of substituted isoindolines.
Cyclization reactions represent a fundamental and widely employed strategy for constructing the isoindoline ring. These reactions involve the intramolecular formation of a new bond to close the five-membered heterocyclic ring. Various modes of cyclization have been developed, often categorized by the nature of the bond-forming event.
One prominent method is electrophilic cyclization, where o-(1-alkynyl)benzamides react with electrophiles like iodine monochloride (ICl) or N-bromosuccinimide (NBS) under mild conditions to yield substituted isoindolin-1-ones in good to excellent yields. nih.gov Another approach involves radical cyclization. For instance, the synthesis of 1H-benzo[f]isoindole derivatives has been achieved through a cascade radical cyclization–cyclization reaction using iron(III) chloride (FeCl3) as a mild and environmentally benign oxidant. mdpi.com This method proceeds via an intramolecular radical addition to an allyl group, followed by a second radical addition to a phenyl group. mdpi.com Tandem cyclization reactions, which involve multiple bond-forming events in a single operation, have also been developed for the diastereoselective synthesis of cis-1,3-disubstituted isoindolines. researchgate.net
| Cyclization Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| Electrophilic Cyclization | o-(1-Alkynyl)benzamides | ICl, I₂, or NBS | Substituted Isoindolin-1-ones | nih.gov |
| Radical Cyclization | Active methine with allyl and phenyl groups | FeCl₃ | 1H-Benzo[f]isoindole derivatives | mdpi.com |
| Tandem Cyclization | N-protected imines with a Michael acceptor | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | cis-1,3-Disubstituted Isoindolines | researchgate.net |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical route to complex molecules like isoindolines. beilstein-journals.orgresearchgate.net This approach allows for the rapid generation of diverse compound libraries from simple starting materials. beilstein-journals.org
The Ugi reaction is a well-known MCR that has been successfully applied to the synthesis of isoindolinone derivatives. nih.gov A modular solid-phase multicomponent reaction has been developed where a mixture of a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile react to produce chiral 3-substituted isoindolinones in one pot. researchgate.netnih.govsciforum.net The use of microwave irradiation can optimize these reactions, leading to good to excellent yields. researchgate.netnih.gov Another MCR approach involves the reaction of benzoic acid derivatives, amides, and dimethyl sulfoxide (B87167) (DMSO) in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant, without the need for a metal catalyst. beilstein-journals.org
| MCR Strategy | Key Reactants | Key Features | Product | Reference |
| Ugi-type Reaction | β-keto lactam, aldehyde, isocyanide, dienophile | Solid-phase synthesis, microwave optimization | Chiral 3-substituted isoindolinones | nih.govsciforum.net |
| Catalyst-Free MCR | Benzoic acid derivatives, amides, DMSO | DDQ as oxidant | Isoindolinones | beilstein-journals.org |
| Copper-Catalyzed MCR | 2-Formylbenzonitriles, arenes, diaryliodonium salts | Copper catalysis | 2,3-Diarylisoindolinones | beilstein-journals.org |
In response to the growing demand for sustainable chemical processes, significant effort has been directed toward developing catalyst-free and environmentally benign methods for isoindoline synthesis. These protocols often utilize green solvents, readily available reagents, and mild reaction conditions to minimize environmental impact. rsc.org
An efficient, one-pot strategy for synthesizing 3-substituted isoindolinones involves the reaction of 2-formyl benzoic acid with various nucleophiles, such as indoles or 4-hydroxycoumarin, in ammonia (B1221849) water. researchgate.net This method is notable for its use of an environmentally friendly solvent and its high efficiency. researchgate.net Another green approach is the use of ultrasound-assisted synthesis, which can significantly shorten reaction times and improve yields. researchgate.netnih.gov For example, isoindolin-1-ones can be prepared by reacting (Z)-3-benzylideneisobenzofuran-1(3H)-one with ammonium (B1175870) acetate (B1210297) in isopropanol (B130326) under ultrasonic irradiation. nih.gov Furthermore, metal-free tandem reactions, such as the DBU-promoted cyclization of ester-functionalized aziridines, provide a pathway to 3-methyleneisoindolin-1-ones without the need for transition metal catalysts. organic-chemistry.org
| Protocol | Starting Materials | Solvent/Conditions | Key Advantage | Reference |
| One-pot synthesis in water | 2-Formyl benzoic acid, indoles | Ammonia water | Environmentally friendly solvent, high efficiency | researchgate.net |
| Ultrasound-assisted synthesis | (Z)-3-Benzylideneisobenzofuran-1(3H)-one, ammonium acetate | Isopropanol, Ultrasound (50 °C) | Short reaction time, high yield | nih.gov |
| Tandem Organocatalysis | Fluorous phosphine, 2-cyanobenzaldehydes, α,β-unsaturated ketones | Green solvents (e.g., ethanol) | Recyclable catalyst and solvents | rsc.org |
Catalytic Approaches in Isoindolin-5-ol (B105855) Hydrochloride Synthesis
Catalysis, particularly using transition metals, has revolutionized the synthesis of heterocyclic compounds. These methods often provide access to complex isoindoline structures with high selectivity and efficiency under mild conditions.
A wide range of transition metals, including rhodium, ruthenium, and copper, have been employed to catalyze the formation of the isoindoline ring. nih.govacs.org However, palladium-based catalysts have emerged as particularly versatile and powerful tools for constructing this scaffold through various reaction pathways.
Palladium catalysts excel in mediating reactions that are otherwise challenging, such as the incorporation of carbon monoxide (cyclocarbonylation) and the direct functionalization of carbon-hydrogen (C-H) bonds.
Cyclocarbonylation involves the palladium-catalyzed insertion of a carbon monoxide (CO) molecule into a substrate, followed by cyclization to form a carbonyl-containing ring, such as the lactam in isoindolinones. This method provides a direct route to the isoindolinone core. For instance, the dicarbonylation of 1,2-dibromobenzenes with 2-aminobenzyl amine using a palladium catalyst yields isoindoloquinazolinones. nih.govrsc.org Another approach uses a heterogeneous palladium acetate complex to catalyze the cyclocarbonylation of 2-iodoanilines with acyl chlorides, producing 4H-3,1-benzoxazin-4-one derivatives, which are precursors to other fused isoindolinones. researchgate.net Gas-free methods have also been developed, where a stable CO surrogate like benzene-1,3,5-triyl triformate (TFBen) is used for the C-H carbonylation of benzylamines to give isoindolinone scaffolds in good yields. organic-chemistry.org
C-H Functionalization (or C-H activation) is a powerful strategy that forms C-C or C-N bonds by directly converting a C-H bond, avoiding the need for pre-functionalized starting materials. cas.cn Palladium-catalyzed C-H functionalization has been extensively used for isoindoline synthesis. researchgate.net For example, a palladium-catalyzed strategy for constructing the isoindole N-oxide ring involves the C-H functionalization of aldonitrones. acs.orgacs.org This protocol is applicable to a broad range of substrates and allows for the synthesis of sterically congested products. acs.orgacs.org Similarly, palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation using a Pd/C catalyst offers a route to isoindolinones without the need for a stoichiometric oxidant. nih.gov
| Reaction Type | Substrates | Catalyst/Conditions | Product | Yield | Reference |
| Dicarbonylation | 1,2-Dibromobenzenes, 2-aminobenzyl amine | Palladium catalyst, CO gas | Isoindoloquinazolinones | Moderate to good | nih.govrsc.org |
| C-H Carbonylation | Benzylamines | Pd(OAc)₂, TFBen (CO surrogate) | Isoindolinones | Good | organic-chemistry.org |
| C-H Functionalization | Aldonitrones | Palladium catalyst | Isoindole N-oxides | Up to 83% | acs.orgacs.org |
| Dehydrogenative C-H Cyclization | 2-Alkyl-N-arylbenzamides | Pd/C | Isoindolinones | Not specified | nih.gov |
Transition Metal-Catalyzed Reactions
Copper-Catalyzed C-H Functionalization and Coupling Reactions
Copper-catalyzed C-H functionalization has emerged as a powerful, atom-economical strategy for constructing isoindolinone skeletons, avoiding the need for pre-functionalized starting materials. nih.govrsc.org This approach enables the direct conversion of C-H bonds into new C-N or C-C bonds, facilitating the synthesis of complex heterocyclic structures.
One notable application is the copper-catalyzed intramolecular benzylic C-H sulfamidation of 2-benzyl-N-tosylbenzamides to produce N-arylsulfonyl-1-arylisoindolinones. organic-chemistry.org This reaction typically utilizes a copper(II) triflate (Cu(OTf)₂) catalyst with an oxidant like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in a chlorobenzene (B131634) and acetic acid solvent system. acs.org Mechanistic studies suggest that the process may involve a copper(I)/(III) catalytic cycle. acs.org Interestingly, investigations have revealed that the rate-determining step is not the C-H bond cleavage itself but likely the slow oxidation of a copper π-arene intermediate. organic-chemistry.org The reaction is generally effective for diarylmethane-based substrates, accommodating both electron-donating and electron-withdrawing groups on the aryl rings. acs.org
Table 1: Copper-Catalyzed Synthesis of Isoindolinones via C-H Sulfamidation
| Substrate | Catalyst/Oxidant | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Benzyl-N-tosylbenzamide | Cu(OTf)₂ / PhI(OAc)₂ | N-Tosyl-1-phenylisoindolinone | Moderate to Good | organic-chemistry.orgacs.org |
| 2-Alkyl-N-arylbenzamide | Copper Catalyst | N-Aryl-isoindolinone | Not Specified | nih.gov |
| Diarylmethane-based Substrates | Cu(OTf)₂ / PhI(OAc)₂ | Corresponding Isoindolinones 4a-4i | Moderate | acs.org |
This methodology provides an efficient route to various functionalized isoindolinones, which are precursors to bioactive molecules. nih.gov The resulting N-sulfonyl group can be subsequently removed to yield the free isoindolinone. organic-chemistry.orgacs.org
Ruthenium-Catalyzed Alkyne Cyclotrimerization
Ruthenium-catalyzed [2+2+2] cyclotrimerization of alkynes is an elegant and highly convergent method for synthesizing highly substituted aromatic rings, including the isoindolinone core. ucl.ac.uk This strategy allows for the assembly of the isoindolinone ring system in a single step from acyclic alkyne precursors. ucl.ac.uknih.gov
A prominent catalytic system for this transformation is (cyclooctadiene)(pentamethylcyclopentadiene)ruthenium chloride, [Cp*RuCl(cod)]. nih.gov This catalyst effectively promotes the regioselective cyclization of amide-tethered diynes with monosubstituted alkynes to generate polysubstituted isoindolinones. ucl.ac.uknih.gov A key finding in controlling the regioselectivity of the cyclotrimerization is the strategic placement of a trimethylsilyl (B98337) group on the diyne component, which generally leads to complete control over the product's isomeric form. nih.gov The reaction demonstrates good tolerance to moisture and can be performed in sustainable, non-chlorinated solvents. ucl.ac.uknih.gov This method has been successfully applied to construct a 53,000-membered DNA-encoded library (DEL) featuring the isoindoline scaffold, highlighting its versatility and robustness. acs.org Another approach involves the ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols, which proceeds through a proposed five-membered ruthenacycle intermediate to afford 3-substituted isoindolinone derivatives. rsc.orgnih.gov
Table 2: Ruthenium-Catalyzed Synthesis of Isoindolinones
| Reactants | Catalyst | Key Feature | Product | Reference |
|---|---|---|---|---|
| Amide-tethered diynes + Monoynes | [Cp*RuCl(cod)] | Trimethylsilyl group on diyne controls regioselectivity | Polysubstituted isoindolinones | ucl.ac.uknih.gov |
| N-Substituted benzamides + Allylic alcohols | Ruthenium catalyst, AgSbF₆, Cu(OAc)₂·H₂O | Cyclization via proposed ruthenacycle intermediate | 3-Substituted isoindolinones | rsc.orgnih.gov |
Platinum Nanowire Catalysis
Nanocatalysis offers unique advantages due to high surface area and novel electronic properties. Ultrathin platinum nanowires have been employed as highly effective catalysts for the synthesis of N-substituted isoindolinones. organic-chemistry.org This method involves a one-pot reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various amines. organic-chemistry.org
The reaction proceeds under mild conditions, utilizing 1 bar of hydrogen gas as the reductant. organic-chemistry.org The unsupported platinum nanowire catalysts demonstrate high efficiency and can be applied to a range of amine substrates to produce the corresponding isoindolinones in excellent yields. organic-chemistry.org This catalytic system is also versatile enough to synthesize related heterocycles, such as phthalazinones, when hydrazines are used instead of primary amines. organic-chemistry.org The use of platinum nanowires represents a direct and efficient approach for C-N bond formation and cyclization in the synthesis of these heterocyclic cores. nih.gov
Scandium Catalysis
Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst that has been utilized in the synthesis of various nitrogen-containing heterocycles. While specific applications in the synthesis of Isoindolin-5-ol are not extensively documented, its utility in analogous transformations highlights its potential.
For instance, Sc(OTf)₃ has been successfully used to catalyze the intramolecular cyclization of ketoamides via a direct C-H bond addition to ketones, yielding 3-hydroxy-2-oxindoles. chemistryviews.org Oxindoles are structurally related to isoindolinones, suggesting that similar catalytic strategies could be adapted. This method is environmentally benign and avoids the complex preparation of organometallic reagents. chemistryviews.org Furthermore, scandium triflate has been shown to catalyze the direct C6 functionalization of 2,3-disubstituted indoles with N-Ts aziridines under mild conditions, demonstrating its capacity to mediate complex C-C bond formations on heterocyclic scaffolds. nih.gov These examples underscore the potential of scandium catalysis for the development of novel synthetic routes toward functionalized isoindoline derivatives.
Organocatalysis in Stereoselective Synthesis
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. In the context of isoindoline derivatives, chiral bifunctional organocatalysts have been instrumental in achieving high levels of stereocontrol. rsc.orgrsc.org
These catalysts, which possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., a urea (B33335) or thiourea (B124793) group), can effectively activate both the nucleophile and the electrophile to control the stereochemical outcome of the reaction. rsc.orgmdpi.com Takemoto's catalyst, derived from trans-1,2-diaminocyclohexane, is a prominent example used in the asymmetric nitro-Mannich (aza-Henry)/lactamization cascade reaction of α-amido sulfones to yield 3-(nitromethyl)isoindolin-1-ones with enantiomeric excesses (ee) up to 98%. nih.gov Similarly, chiral tertiary-amine catalysts bearing a urea group have been shown to afford 3-substituted isoindolinones in high yields (87%) and excellent enantioselectivities (up to 95% ee) through an aldol-cyclization rearrangement tandem reaction. rsc.org Chiral phosphoric acids have also been employed as bifunctional catalysts to promote cascade sequences for synthesizing isoindolinones with both N-N axial and central chirality. researchgate.net
Table 3: Organocatalysis in the Synthesis of Chiral Isoindolinones
| Reaction Type | Organocatalyst | Substrates | Stereoselectivity | Reference |
|---|---|---|---|---|
| Aldol-cyclization rearrangement | Chiral tertiary-amine urea | 2-Formylarylnitriles and malonates | Up to 95% ee | rsc.org |
| Asymmetric nitro-Mannich/lactamization | Takemoto's catalyst | α-Amido sulfones and nitromethane | Up to 98% ee | nih.gov |
| Aldol initiated organocascade | Bifunctional organocatalysts | Nucleophilic isoindolinones and 2-formyl benzonitriles | Excellent diastereo- and enantioselectivities | rsc.org |
| [4+1] Annulation | Chiral phosphoric acid | Not Specified | High diastereo- and enantioselectivity | researchgate.net |
Chiral Phase Transfer Catalysis
Chiral Phase Transfer Catalysis (PTC) is another powerful technique for asymmetric synthesis, operating under biphasic conditions to bring a water-soluble inorganic base into an organic phase to react with an organic substrate. mdpi.com This method has been effectively applied to the synthesis of chiral isoindolinones.
Catalysts for these reactions are often chiral ammonium salts derived from readily available natural products like cinchona alkaloids or synthetic scaffolds like 1,2-diaminocyclohexane. sciforum.netnih.govuantwerpen.be For example, bifunctional ammonium salts have been used in the asymmetric cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate (B8719724) to produce 3,3-disubstituted isoindolinones. mdpi.comnih.gov While initial enantioselectivity was moderate, it could be significantly enhanced to 96% ee through a process of heterochiral crystallization. mdpi.comuantwerpen.be Cinchoninium salts have also proven to be effective catalysts for asymmetric intramolecular aza-Michael reactions of alkenylated benzamide (B126) substrates to construct optically active isoindolinones. sciforum.net
Asymmetric Synthesis of Chiral Isoindolinol Structures
The asymmetric synthesis of chiral isoindoline and isoindolinone structures is of paramount importance, as often only one enantiomer of a chiral drug possesses the desired biological activity. nih.gov The methodologies of organocatalysis and chiral phase transfer catalysis are central to creating these stereochemically defined molecules. chim.it
The primary focus of these synthetic strategies is the construction of the γ-lactam ring with concomitant control of the stereogenic center at the C3 position. sciforum.net Cascade reactions are particularly effective, allowing for the formation of multiple bonds and stereocenters in a single, efficient operation. For instance, the organocatalytic cascade reaction of 2-formyl benzoates with various nucleophiles enables the synthesis of novel 3-substituted isoindolinones with very high enantioselectivities. nih.gov The bifunctional nature of catalysts like Takemoto's catalyst is often crucial, not only for inducing high enantioselectivity but also for catalyzing the final cyclization step to form the lactam ring. mdpi.com
Similarly, chiral phase-transfer catalysts facilitate the construction of valuable asymmetric 3,3-disubstituted isoindolinones, which are challenging due to the difficulty of creating quaternary stereocenters. nih.govnih.gov These catalytic approaches represent the forefront of modern synthetic chemistry, enabling access to a wide array of enantioenriched isoindolinone and isoindolinol precursors for various applications. chim.it
Resolution of Racemic Mixtures
A common approach to obtaining pure enantiomers from a mixture is through chiral resolution. wikipedia.org A racemic mixture, which contains equal amounts (50:50) of two enantiomers, is optically inactive because the optical rotations of the individual enantiomers cancel each other out. libretexts.org The process of separating these enantiomers is known as resolution. libretexts.org Since enantiomers possess identical physical properties such as melting point and solubility, direct separation is challenging. libretexts.org
The most prevalent method for resolving a racemic base like isoindolin-5-ol involves the use of an enantiomerically pure chiral acid as a resolving agent. wikipedia.orglibretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by techniques such as fractional crystallization. wikipedia.org
The process typically involves the following steps:
Salt Formation: The racemic base is reacted with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid) in a suitable solvent. This results in the formation of two diastereomeric salts: (R-base)-(+)-acid and (S-base)-(+)-acid.
Separation: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from the solution. This salt is then separated by filtration.
Liberation: The separated diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the desired pure enantiomer of the isoindolin-5-ol. The chiral resolving agent can often be recovered and reused.
The choice of resolving agent and solvent is crucial for successful separation and is often determined empirically. mdpi.com
Table 1: Common Chiral Resolving Agents for Racemic Bases
| Resolving Agent | Chemical Class |
| (+)-Tartaric acid | Dicarboxylic acid |
| (-)-Malic acid | Dicarboxylic acid |
| (-)-Mandelic acid | α-Hydroxy acid |
| (+)-Camphor-10-sulfonic acid | Sulfonic acid |
| (+)-Dibenzoyltartaric acid | Tartaric acid derivative |
Chiral Auxiliary and Chiral Pool Strategies
Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, often avoiding the 50% theoretical yield limit of classical resolution. wikipedia.org
Chiral Auxiliary Strategy: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate. wikipedia.organkara.edu.tr This auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over another. ankara.edu.tr After the desired stereocenter has been created, the auxiliary is removed and can potentially be recycled. wikipedia.org
The general workflow using a chiral auxiliary is:
Covalent attachment of the chiral auxiliary to a prochiral substrate.
A diastereoselective reaction that introduces the new stereocenter, where the auxiliary sterically hinders one reaction pathway.
Removal of the auxiliary to yield the enantiomerically enriched product.
Prominent examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. sigmaaldrich.comslideshare.net
Chiral Pool Strategy: This strategy, also known as the chiron approach, utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. ankara.edu.tr These compounds, such as amino acids, carbohydrates, and terpenes, possess inherent chirality that is incorporated into the final target molecule. The synthesis is designed to build upon the existing stereocenters of the starting material. ankara.edu.tr For the synthesis of an Isoindolin-5-ol derivative, a suitable starting material from the chiral pool could be manipulated through a series of chemical transformations to construct the desired isoindoline core while preserving the initial chirality. slideshare.net
Table 2: Examples of Chiral Pool Starting Materials and Chiral Auxiliaries
| Strategy | Compound Example | Compound Class |
| Chiral Pool | L-Alanine | Amino Acid |
| Chiral Pool | D-Glucose | Monosaccharide |
| Chiral Pool | L-Lactic Acid | α-Hydroxy acid |
| Chiral Auxiliary | (1S,2S)-(+)-Pseudoephedrine | Amino alcohol |
| Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone |
| Chiral Auxiliary | (1R,2S)-(-)-Ephedrine | Amino alcohol |
Catalytic Asymmetric Induction
Catalytic asymmetric induction is a powerful strategy that uses a small (sub-stoichiometric) amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. nih.gov The catalyst creates a chiral environment that lowers the activation energy for the formation of one enantiomer over the other. This method is highly efficient and atom-economical.
The catalysts are broadly divided into two categories:
Chiral Transition-Metal Complexes: These involve a central metal atom (e.g., Rhodium, Palladium, Iridium, Ruthenium) coordinated to chiral ligands. The specific ligand geometry dictates the stereochemical outcome of the reaction.
Organocatalysts: These are small, purely organic molecules that are metal-free and act as catalysts. nih.gov Chiral amines, thioureas, and phosphoric acids are common examples. nih.gov They offer advantages in terms of lower cost, reduced toxicity, and stability compared to many metal-based catalysts.
In the context of isoindoline synthesis, related isoindolinone structures have been successfully synthesized with high enantioselectivity using organocatalysts like Takemoto's bifunctional catalyst and various transition-metal complexes. nih.govmdpi.com These methodologies could be adapted for the asymmetric synthesis of Isoindolin-5-ol.
Table 3: Types of Catalysts for Asymmetric Induction
| Catalyst Type | Example | Application Area |
| Transition Metal Complex | Rh-BINAP | Asymmetric Hydrogenation |
| Transition Metal Complex | Pd-complexes | Asymmetric Allylic Alkylation |
| Organocatalyst | Chiral Phosphoric Acids | Asymmetric additions to imines |
| Organocatalyst | Proline and its derivatives | Asymmetric Aldol and Mannich reactions |
| Organocatalyst | Chiral Thioureas | Asymmetric Michael additions |
Derivatization Strategies for Isoindolin-5-ol Hydrochloride
Derivatization of the this compound core is a key strategy for modulating its physicochemical properties and biological activity. These modifications can involve transformations of existing functional groups or the introduction of new substituents onto the isoindoline scaffold. mdpi.com
Functional Group Interconversion on the Isoindoline Core
Functional group interconversion (FGI) refers to the transformation of one functional group into another. The Isoindolin-5-ol core possesses two primary sites for such modifications: the phenolic hydroxyl group and the secondary amine of the pyrrolidine (B122466) ring.
Reactions at the Hydroxyl Group: The phenolic -OH group can be converted into a variety of other functionalities. For instance, O-alkylation with alkyl halides under basic conditions yields ethers. Esterification with acyl chlorides or carboxylic anhydrides produces corresponding esters. These modifications can alter properties like lipophilicity and hydrogen bonding capacity.
Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can undergo numerous reactions. N-acylation with acyl chlorides or anhydrides forms amides, while reaction with sulfonyl chlorides yields sulfonamides. Reductive amination can be used to introduce further alkyl groups.
Substitution Reactions
Substitution reactions can be performed on both the aromatic ring and the nitrogen atom of the isoindoline core.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isoindoline core can undergo electrophilic aromatic substitution reactions. The existing hydroxyl and amino groups are activating and ortho-, para-directing. Potential reactions include halogenation (e.g., with NBS or Br₂), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts reactions, allowing for the introduction of a wide range of substituents onto the aromatic portion of the molecule. The precise conditions must be carefully controlled to avoid unwanted side reactions.
N-Substitution: As mentioned previously, the nitrogen atom can be substituted through reactions like N-alkylation and N-arylation, forming tertiary amines. This is a common strategy in drug design to modulate receptor binding and pharmacokinetic properties. mdpi.com
Introduction of Alkyl and Aryl Substituents
The introduction of alkyl and aryl groups can significantly impact the steric and electronic properties of the molecule.
N-Alkylation and N-Arylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides.
C-Alkylation and C-Arylation: Introducing alkyl or aryl groups directly onto the aromatic ring (C-substitution) often requires more advanced methods. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are powerful tools for this purpose. These reactions typically require a halide or triflate functional group on the aromatic ring, which can be installed via electrophilic substitution, to couple with an organoboron, organotin, or alkene partner, respectively. The drug Mazindol, for instance, features a 4-chlorophenyl group substituted on its isoindoline-based core. mdpi.com
Reaction Mechanisms and Mechanistic Investigations
Detailed Mechanistic Pathways of Isoindolin-5-ol (B105855) Hydrochloride Formation
The formation of the isoindoline (B1297411) ring system is typically achieved through the construction of the five-membered nitrogen-containing ring fused to a benzene (B151609) ring. The specific functional groups present on the starting materials dictate the precise mechanistic pathway.
A common strategy for the synthesis of the isoindoline core involves an initial nucleophilic addition followed by an intramolecular cyclization. In the context of forming an isoindoline ring, a typical precursor would be an ortho-substituted benzene derivative containing both an electrophilic center and a group that can be transformed into a nucleophilic nitrogen-containing moiety.
For instance, a plausible pathway could commence with the nucleophilic attack of an amine on an electrophilic carbon atom, such as a carbonyl group or a halomethyl group, positioned ortho to a functional group that will form the other part of the heterocyclic ring. This initial intermolecular or intramolecular addition is then followed by a cyclization step, where the nitrogen atom attacks another electrophilic site on the same molecule to close the five-membered ring. The regioselectivity of this cyclization is crucial and is often controlled by the nature of the substituents and the reaction conditions. In the synthesis of isoindolin-1-ones, electrophilic cyclization of o-(1-alkynyl)benzamides has been demonstrated as a viable route, proceeding under mild conditions. nih.gov
A representative, though generalized, nucleophilic addition-cyclization pathway is presented in the table below, illustrating the key steps that could be adapted for Isoindolin-5-ol synthesis.
| Step | Description | Key Intermediates |
| 1 | Nucleophilic Addition | An amine attacks an electrophilic center (e.g., a carbonyl or imine) on an ortho-substituted benzene ring. |
| 2 | Intramolecular Cyclization | The nitrogen atom of the newly formed adduct attacks another electrophilic site on the molecule, leading to the formation of the five-membered isoindoline ring. |
| 3 | Protonation/Salt Formation | The resulting Isoindolin-5-ol is treated with hydrochloric acid to yield the stable hydrochloride salt. |
This fundamental sequence of nucleophilic addition followed by cyclization forms the basis for many synthetic routes to isoindoline derivatives.
Tautomerization, the migration of a proton or functional group, can play a significant role in the mechanistic pathways leading to isoindoline derivatives. For example, in the synthesis of 3-hydroxyisoindolin-1-ones, an initial nucleophilic addition can lead to an enol intermediate, which then tautomerizes to the more stable keto form. nih.gov While Isoindolin-5-ol itself does not undergo keto-enol tautomerism at the hydroxyl group on the benzene ring, tautomerization of intermediates during the ring-forming process is a mechanistic possibility.
Rearrangement reactions, such as the Dimroth rearrangement, have also been observed in the synthesis of related heterocyclic systems. acs.org This type of rearrangement involves the transposition of a heteroatom within a heterocyclic ring system and could potentially be a competing or productive pathway depending on the specific precursors and reaction conditions employed for the synthesis of Isoindolin-5-ol.
Modern synthetic chemistry increasingly favors cascade reactions and one-pot protocols due to their efficiency, atom economy, and reduced environmental impact. These processes involve a sequence of reactions where the product of one step becomes the substrate for the next, without the need for isolation of intermediates. The synthesis of complex isoindolinone structures has been successfully achieved through such cascade sequences. acs.orgresearchgate.net
A hypothetical one-pot synthesis of an Isoindolin-5-ol derivative could involve a multicomponent reaction where the starting materials, catalyst, and reagents are combined in a single reaction vessel. This approach minimizes purification steps and can lead to a more streamlined and cost-effective synthesis. For example, a three-component reaction between an amino alcohol, a furan (B31954) derivative, and a dienophile has been used to construct tricyclic isoindolinones in a one-pot fashion. researchgate.net The development of similar cascade reactions for Isoindolin-5-ol would be a significant advancement in its synthesis.
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalysts and reagents is paramount in directing the outcome of chemical reactions, influencing both the rate and the selectivity. In the synthesis of isoindoline derivatives, a variety of catalytic systems have been employed to enhance efficiency and control stereochemistry.
Base-promoted reactions are common, with inorganic bases such as potassium carbonate (K2CO3) being used to facilitate nucleophilic additions and cyclizations. acs.org The basicity of the catalyst can be tuned to control the deprotonation of specific acidic protons, thereby guiding the reaction pathway. Organocatalysts, particularly those capable of forming hydrogen bonds, have also been shown to be effective in the asymmetric synthesis of isoindolinones, highlighting the potential for controlling the stereochemistry of substituted isoindolines. mdpi.com
The following table summarizes the types of catalysts and reagents and their potential roles in the synthesis of Isoindolin-5-ol hydrochloride.
| Catalyst/Reagent Type | Example(s) | Potential Role in Synthesis |
| Base Catalysts | K2CO3, Triethylamine | Promoting nucleophilic addition by deprotonating the nucleophile; facilitating elimination or rearrangement steps. |
| Acid Catalysts | p-Toluenesulfonic acid | Activating electrophiles; catalyzing cyclization and dehydration steps. |
| Metal Catalysts | Silver (I), Ruthenium, Rhodium | Enabling C-H activation and oxidative cyclization pathways. |
| Organocatalysts | Chiral amines, thioureas | Facilitating asymmetric synthesis and controlling stereoselectivity. |
| Reducing Agents | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Reduction of carbonyl or imine intermediates to form the saturated isoindoline ring. |
| Halogenating Agents | N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS) | Used in electrophilic cyclization reactions of unsaturated precursors. nih.gov |
Spectroscopic Characterization in Mechanistic Elucidation
The elucidation of reaction mechanisms relies heavily on the identification of transient intermediates and the characterization of final products. Spectroscopic techniques are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the structure of organic molecules. In the context of this compound synthesis, NMR would be used to confirm the connectivity of atoms in the final product and any isolable intermediates. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide further insights into the molecular structure.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of molecules by providing a highly accurate mass-to-charge ratio. This technique is invaluable for confirming the molecular formula of the synthesized this compound and its precursors.
While less common for direct mechanistic studies of complex organic reactions, in-situ spectroscopic monitoring (e.g., ReactIR) could potentially be employed to observe the formation and consumption of key functional groups in real-time, providing direct evidence for proposed mechanistic steps.
Computational Chemistry in Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms. nih.govacs.orgnih.gov DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, intermediates, transition states, and products.
In the context of this compound formation, computational studies could be employed to:
Evaluate different reaction pathways: By comparing the activation energies of various possible mechanistic routes, the most likely pathway can be identified.
Investigate the role of catalysts: Computational models can shed light on how a catalyst interacts with the substrates and lowers the activation energy of a particular step.
Predict selectivity: The origins of regio- and stereoselectivity can be rationalized by examining the relative energies of different transition states leading to different products.
Corroborate experimental findings: Theoretical calculations can provide a deeper understanding of experimentally observed phenomena and help in the interpretation of spectroscopic data.
For example, DFT studies have been used to investigate the mechanism of cascade reactions leading to isoindolin-1-ones, providing insights into the tautomerization and cyclization steps. acs.org The application of such computational methods to the synthesis of Isoindolin-5-ol would be invaluable for a comprehensive understanding of its formation mechanism.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) calculations have been utilized to understand the binding energy and interactions of Isoindolin-5-ol within the ligand-binding domain of ERα. chemrxiv.org These first-principles calculations offer a detailed view of the electronic and structural properties governing the ligand-receptor complex.
In a comparative study, DFT calculations were performed on models constructed from the X-ray co-crystal structures of ERα in complex with Isoindolin-5-ol and two other phenolic thieno[2,3-d]pyrimidines (a para-phenol and a meta-phenol). chemrxiv.org The models included the respective ligands and the amino acid residues located in the first shell of the binding pocket. chemrxiv.org
The calculations revealed that Isoindolin-5-ol exhibited an intermediate binding energy value compared to the other two phenols. chemrxiv.org The meta-phenol showed the highest binding energy, while the para-phenol had a binding energy approximately 10 kcal/mol lower. chemrxiv.org The results for Isoindolin-5-ol were positioned between these two values, which appeared to correlate with the hydrogen-bonding interactions observed in its X-ray crystal structure. chemrxiv.org Specifically, the co-crystal structure showed that Isoindolin-5-ol forms a complete network of hydrogen bonds with residues Glu353, Arg394, and a key water molecule, mimicking the interaction of the natural hormone estradiol. chemrxiv.org
| Compound | Relative Binding Energy (kcal/mol) | Observed Hydrogen Bonding Interactions |
|---|---|---|
| para-Phenol | Lowest (~10 kcal/mol lower than meta-phenol) | Partial H-bonding network |
| Isoindolin-5-ol | Intermediate | Full H-bonding network with E353, R394, and water |
| meta-Phenol | Highest | Additional H-bonding interactions |
Molecular Dynamics Simulations
To explore the dynamic nature of the ligand-receptor interaction and its impact on the stability of the complex, a series of molecular dynamics (MD) simulations were conducted. chemrxiv.org These simulations, performed over a duration of 100 picoseconds, aimed to elucidate how the binding of Isoindolin-5-ol and related phenols to the ERα ligand-binding domain influences the receptor's conformation and stability. chemrxiv.org
The MD simulations demonstrated that the complex formed between ERα and Isoindolin-5-ol was less stable compared to the complex with the para-phenol analog. chemrxiv.org However, it was found to be more stable than the complex with the meta-phenol. chemrxiv.org This rank order of stability derived from the simulations correlated directly with the relative potency observed in functional assays. chemrxiv.org
| Compound | Ligand-Receptor Complex Stability | Correlation with In Vitro Activity | Specific Residue Interactions |
|---|---|---|---|
| para-Phenol | Most Stable | Highest Potency | Specific stabilization of F404 |
| Isoindolin-5-ol | Intermediate Stability | Intermediate Potency | No specific stabilization of F404 noted |
| meta-Phenol | Least Stable | Lowest Potency | No specific stabilization of F404 noted |
Advanced Spectroscopic and Analytical Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including Isoindolin-5-ol (B105855) hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.
Proton (¹H) NMR spectroscopy of Isoindolin-5-ol hydrochloride would reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are fundamental for structural assignment.
The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. The proton positioned between the hydroxyl group and the isoindoline (B1297411) ring fusion would likely appear as a singlet or a narrowly split doublet, depending on its coupling with adjacent protons. The other two aromatic protons would exhibit doublet or doublet of doublets patterns, characteristic of their ortho and meta couplings.
The aliphatic region would contain signals for the protons of the isoindoline ring. The two methylene (B1212753) groups (-CH₂-) adjacent to the nitrogen atom and the benzene ring would likely appear as distinct multiplets, possibly overlapping, due to their diastereotopic nature. The proton on the nitrogen atom would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. The presence of the hydrochloride salt would influence the chemical shift of the N-H proton, likely shifting it downfield.
The analysis of coupling constants (J) between adjacent protons would be crucial in confirming the substitution pattern on the aromatic ring and the conformation of the five-membered isoindoline ring. For a complete analysis, especially in distinguishing potential isomers, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton correlations.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Aromatic CH | ~ 6.5 - 7.5 | d, dd, s | Chemical shifts are influenced by the hydroxyl and isoindoline substituents. |
| Aliphatic CH₂ (benzylic) | ~ 4.0 - 4.5 | m | Adjacent to the aromatic ring and nitrogen. |
| Aliphatic CH₂ (N-linked) | ~ 3.0 - 3.5 | m | Adjacent to the nitrogen. |
| NH₂⁺ | Variable (broad) | s (broad) | Chemical shift is dependent on solvent and concentration. |
| OH | Variable (broad) | s (broad) | Chemical shift is dependent on solvent and concentration. |
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.
The aromatic region would display signals for the six carbons of the benzene ring. The carbon atom attached to the hydroxyl group would be significantly deshielded and appear at a downfield chemical shift. The quaternary carbons at the ring fusion would also be identifiable. The chemical shifts of the other aromatic carbons would be influenced by the positions of the hydroxyl and isoindoline substituents.
In the aliphatic region, two signals would be expected for the two methylene carbons of the isoindoline ring. Their chemical shifts would be characteristic of carbons attached to a nitrogen atom and an aromatic ring. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, further confirming the structural assignments.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Aromatic C-OH | ~ 150 - 160 | Deshielded by the oxygen atom. |
| Aromatic CH | ~ 110 - 130 | Range typical for aromatic carbons. |
| Aromatic Quaternary C | ~ 130 - 145 | Carbons at the ring fusion. |
| Aliphatic CH₂ (benzylic) | ~ 50 - 60 | Adjacent to the aromatic ring and nitrogen. |
| Aliphatic CH₂ (N-linked) | ~ 45 - 55 | Adjacent to the nitrogen. |
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, electrospray ionization (ESI) would be a suitable ionization technique, which would likely show a prominent peak for the protonated molecule [M+H]⁺ of the free base (C₈H₉NO), corresponding to a mass-to-charge ratio (m/z) of approximately 136.07. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula, confirming the molecular composition.
The fragmentation pattern in the MS/MS spectrum would provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules or radicals. For instance, the cleavage of the C-N bonds in the isoindoline ring could occur. The loss of a hydrogen atom or the hydroxyl group from the aromatic ring are also possible fragmentation pathways. Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound.
Table 3: Predicted Mass Spectrometry Data for Isoindolin-5-ol
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | ~ 136.07 | Protonated molecular ion of the free base. |
| Fragment 1 | Variable | Resulting from cleavage of the isoindoline ring. |
| Fragment 2 | Variable | Resulting from loss of the hydroxyl group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the secondary amine hydrochloride would also appear in this region, likely as a broad band. The C-H stretching vibrations of the aromatic ring would be observed as sharp peaks around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the isoindoline ring would appear just below 3000 cm⁻¹.
The C=C stretching vibrations of the aromatic ring would give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range. Bending vibrations for C-H bonds in the aromatic ring would also be present in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.
Table 4: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (phenol) | 3200 - 3600 (broad) | Stretching |
| N-H (amine salt) | 2400 - 3200 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 2960 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-O (phenol) | 1200 - 1260 | Stretching |
Advanced Chromatographic Methods for Purity and Separation
Advanced chromatographic techniques are essential for determining the purity of this compound and for its separation from any impurities or related compounds.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. A reversed-phase HPLC method, using a C18 column, would be suitable for the analysis of this polar, aromatic compound. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. Gradient elution would likely be necessary to achieve good separation of the target compound from any potential impurities. Detection could be achieved using a UV detector, set at a wavelength where the aromatic ring shows strong absorbance (e.g., around 270-280 nm).
Gas Chromatography (GC), coupled with a mass spectrometer (GC-MS), could also be used for the analysis of Isoindolin-5-ol, although derivatization might be necessary to improve its volatility and thermal stability, especially due to the presence of the polar hydroxyl and amine groups. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the -OH and -NH groups to their less polar trimethylsilyl (B98337) ethers, making the compound more amenable to GC analysis. This method would be particularly useful for identifying and quantifying volatile impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components within a mixture. basicmedicalkey.comopenaccessjournals.com It is widely employed in pharmaceutical analysis for quality control, stability testing, and the quantification of impurities. basicmedicalkey.combjbms.org The method's versatility stems from the wide choice of stationary and mobile phases, allowing for the optimization of separation for a broad range of molecules. bjbms.org
In the analysis of heterocyclic compounds like isoindoline derivatives, reversed-phase HPLC is a common approach. cetjournal.it This technique utilizes a non-polar stationary phase (e.g., C18-coated silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC system consists of a solvent reservoir, a pump, an injector, a column, a detector (commonly UV/visible), and a data acquisition system. basicmedicalkey.com
For a compound such as this compound, a method could be developed to assess its purity and identify any related substances or degradation products. The development process involves optimizing parameters like the mobile phase composition, flow rate, and detection wavelength to achieve a clear separation of the main compound from any impurities. pharmjournal.ru For instance, a study on the analysis of indoline (B122111), a related saturated analogue, developed a specific isocratic HPLC method to monitor its degradation. cetjournal.it This method successfully separated the indoline peak from other components in the growth medium, demonstrating the technique's efficacy. cetjournal.it
A representative HPLC method for analyzing an isoindoline-based compound is detailed below.
Table 1: Example HPLC Method Parameters for an Isoindoline Compound
| Parameter | Condition |
|---|---|
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 5 µm, 4.6 mm × 250 mm |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water |
| Ratio | 20:80 (Acetonitrile: 0.1% TFA) |
| Mode | Isocratic |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
This table presents an illustrative method based on the analysis of a related compound, indoline. cetjournal.it
The specificity of the method is confirmed by ensuring that no interfering peaks appear at the retention time of the main analyte. pharmjournal.ru Linearity, accuracy, and precision are validated to ensure the method is reliable for quantitative analysis over a specific concentration range. pharmjournal.ru
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. uran.ua This enhancement is achieved by using columns packed with smaller sub-2 μm particles, which requires a specialized system capable of operating at much higher pressures. rsc.org
The primary advantage of UPLC is its ability to separate complex mixtures with greater efficiency, making it highly suitable for demanding applications such as impurity profiling and metabolite identification in pharmaceutical research and development. uran.uarsc.org The increased sensitivity is particularly valuable for detecting and quantifying trace-level impurities. uran.ua
The development of a UPLC method for this compound would involve screening various columns and mobile phases to find the optimal conditions for separating the target compound from closely related impurities. rsc.org The use of chromatography modeling software can assist in this process by simulating separations under different conditions, thereby streamlining method development. rsc.org A final optimized method would provide baseline separation for all relevant components in a significantly shorter runtime than a conventional HPLC method. rsc.org
Table 2: Typical UPLC System and Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | Ultra-Performance Liquid Chromatography System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Mode | Gradient |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 40°C |
| Detector | UV or Mass Spectrometry (MS) |
This table outlines a representative UPLC method suitable for the analysis of small pharmaceutical molecules. rsc.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
The process involves growing a single, high-quality crystal of the compound of interest, in this case, this compound. This crystal is then exposed to a focused beam of X-rays. The regular arrangement of molecules in the crystal lattice diffracts the X-rays in a specific pattern. mdpi.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, and from this, the atomic structure is refined. researchgate.net
Table 3: Illustrative Crystallographic Data for a Small Organic Hydrochloride Salt
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₈H₁₀ClNO |
| Formula Weight | 171.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.930 |
| b (Å) | 10.970 |
| c (Å) | 14.796 |
| **β (°) ** | 98.61 |
| **Volume (ų) ** | 900.0 |
| Z (molecules/unit cell) | 4 |
This table contains hypothetical but representative crystallographic data based on published structures of similar small molecules to illustrate the type of information obtained from an X-ray analysis. mdpi.com
Biological and Medicinal Chemistry Applications of Isoindolin 5 Ol Hydrochloride and Its Derivatives
Isoindoline (B1297411) Core in Pharmaceutical Chemistry and Drug Discovery
The isoindoline framework is considered a "privileged scaffold" in medicinal chemistry. This is because its structure can be modified in numerous ways to interact with a wide range of biological targets, leading to diverse pharmacological activities. mdpi.comresearchgate.net Several clinically approved drugs for treating conditions like multiple myeloma, inflammation, and hypertension contain the isoindoline core. mdpi.comresearcher.life
Role as Building Blocks for Novel Drug Candidates
Isoindolin-5-ol (B105855) hydrochloride and its related structures serve as crucial starting materials or intermediates in the synthesis of new potential drugs. nih.gov The isoindoline nucleus is a key component in many natural and pharmaceutical compounds, making it an attractive foundation for medicinal chemists to build upon. nih.govresearchgate.net By strategically adding different chemical groups to the isoindoline core, scientists can create libraries of new compounds to test for various therapeutic effects. wikipedia.orgnih.gov The development of efficient synthetic methods to create these building blocks is a critical area of research. nih.gov
Development of Active Pharmaceutical Ingredients (APIs)
The isoindoline scaffold is a cornerstone for numerous active pharmaceutical ingredients (APIs). mdpi.comresearchgate.net Well-known drugs such as thalidomide and its analogs, lenalidomide and pomalidomide, which are used to treat multiple myeloma, feature an isoindoline-based structure. mdpi.comnih.gov The versatility of this chemical framework has led to its use in developing drugs for a wide array of diseases, including cancer, inflammatory conditions, and obesity. mdpi.comresearcher.life The continued exploration of isoindoline derivatives is a promising avenue for the discovery of new and effective APIs. mdpi.comnih.gov
Investigated Pharmacological Activities and Mechanisms of Action
The diverse biological activities of isoindoline derivatives have prompted extensive research into their potential therapeutic applications, particularly in the fields of infectious diseases and oncology.
Antimalarial Activity
Several studies have demonstrated the potential of isoindoline-based compounds as antimalarial agents. Research has shown that certain derivatives of isoindoline and the related isoquinoline scaffold exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netrsc.orgsemanticscholar.org
One study synthesized a library of 3-substituted-isoindolinones and tested them against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR3) strains of P. falciparum. Many of these compounds showed moderate to strong antiplasmodial activity, with some displaying IC50 values (a measure of a drug's potency) in the low micromolar range. rsc.org Another investigation into imidazo[2,1-a]isoindol-5-ol derivatives also revealed potent antimalarial activity in vitro, with some compounds having IC50 values as low as 60 nM. researchgate.net In silico studies, which use computer simulations to predict drug activity, have also identified isoquinoline derivatives as having the potential to bind to key protein targets in the malaria parasite. nih.govnih.gov
| Compound Class | P. falciparum Strain(s) | Reported Activity (IC50) |
| 3-substituted-isoindolinones | 3D7 (sensitive) & FCR3 (resistant) | 4.21–34.80 μM |
| Imidazo[2,1-a]isoindol-5-ol derivatives | Not specified | As low as 60 nM |
| Isoquinoline-triazole derivative | K1 (resistant) & 3D7 (sensitive) | 4.55 μM (K1), 36.91 μM (3D7) |
Anticancer and Antitumor Properties
The isoindoline scaffold is a prominent feature in many compounds investigated for their anticancer and antitumor effects. nih.govbenthamdirect.com Derivatives have been shown to act through various mechanisms to inhibit cancer cell growth and induce cell death. researchgate.netacs.org
Research has demonstrated that certain isoindoline-1,3-dione derivatives can induce apoptosis (programmed cell death) and necrosis in blood cancer cell lines like Raji and K562. researchgate.net One particular compound, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, was found to be highly effective against Raji cells with a half-maximal cytotoxic concentration (CC50) of 0.26 μg/mL. researchgate.net Other studies have shown that isoindole derivatives can exhibit significant inhibitory activity against cervical (HeLa), glioma (C6), and lung (A549) cancer cell lines. nih.govacs.org The mechanism of action for some of these compounds involves generating oxidative stress and disrupting the mitochondrial membrane potential in cancer cells, leading to cell death. acs.org Furthermore, isoindoline-based molecules have been designed as dual inhibitors of histone deacetylase 6 (HDAC6) and heat shock protein 90 (HSP90), two important targets in cancer therapy, showing potent antiproliferative activity against lung cancer cells. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect/Mechanism |
| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (blood cancer) | Induced apoptosis and necrosis (CC50 = 0.26 μg/mL) |
| Isoindole derivative with azide and silyl ether | A549 (lung cancer) | Higher inhibitory activity than 5-FU (IC50 = 19.41 μM) |
| 3-Methyleneisoindolinones | HNSCC (head and neck) | Induced oxidative stress, apoptosis |
| Isoindoline scaffold-based dual inhibitors | A549 & H1975 (lung) | Inhibition of HDAC6 and HSP90 |
Antioxidant Activity
Derivatives of isoindoline have demonstrated notable potential as antioxidant agents, capable of mitigating the cellular damage caused by free radicals like reactive oxygen species (ROS). nih.gov Excessive ROS can lead to oxidative stress, a condition implicated in the pathogenesis of various diseases. nih.gov The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals.
Research into novel isoindolinone derivatives has revealed that structural features significantly influence their antioxidant activity. For instance, one study found that a derivative containing a cyclohexanol group exhibited the highest radical scavenging activity among the tested compounds. nih.gov This enhanced activity is attributed to the electron-donating properties of the cyclohexanol group, which facilitates the neutralization of radical species. nih.gov Furthermore, the structure of alkyl chains attached to the isoindolinone core plays a role; compounds with branched alkyl chains have been observed to possess greater antioxidant activity than those with straight chains. nih.gov
In studies involving quinoline- and isoindoline-integrated polycyclic compounds, one particular derivative, 7d , showed significant antioxidant effects across multiple assays. nih.gov It displayed potent activity in scavenging DPPH, ABTS, and superoxide anion radicals, highlighting its broad-spectrum antioxidant capabilities. nih.gov The antioxidant potential of various isoindoline derivatives has also been confirmed through in vitro DPPH assays, with many compounds showing very good activity. researchgate.net
Table 1: Antioxidant Activity of Isoindoline Derivative 7d
| Assay | EC₅₀ (mM) |
|---|---|
| DPPH Radical Scavenging | 0.65 |
| ABTS Radical Scavenging | 0.52 |
| Superoxide Anion Radical Scavenging | 0.93 |
EC₅₀: The effective concentration required to exhibit 50% of antioxidant activity. nih.gov
Antimicrobial, Antiviral, and Antifungal Activity
The isoindoline scaffold is a key feature in a variety of compounds exhibiting a wide spectrum of activity against microbial, viral, and fungal pathogens. jmchemsci.comchula.ac.th
Antimicrobial Activity
N-substituted isoindolin-1-one (B1195906) derivatives have been investigated as potential novel antimicrobial agents. nih.gov Studies have shown that isoindolinone derivatives can exhibit promising antibacterial activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and Escherichia coli. derpharmachemica.com The presence of a carboxyl functional group appears to be important for this antibacterial action. derpharmachemica.com
A series of novel isoindoline-1-one derivatives containing a piperidine moiety demonstrated good activity against phytopathogenic bacteria, including Pseudomonas syringae pv actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). acs.org One compound in this series, Y8 , was particularly effective against Xanthomonas oryzae pv oryzae (Xoo), with a half-maximal effective concentration (EC₅₀) of 21.3 μg/mL. acs.org Further investigation revealed that compound Y8 may exert its antibacterial effect by inducing the collapse of the bacterial cell membrane and affecting the formation of biofilms. acs.org
In another study, 3-alkylidene-2-indolone derivatives were synthesized and tested against various bacterial strains. mdpi.com Compounds 10f , 10g , and 10h from this series showed the highest antibacterial activity, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Table 2: Selected Antibacterial Activity of Isoindoline Derivatives
| Compound | Bacterium | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| 10f | Staphylococcus aureus ATCC 6538 | 0.5 | mdpi.com |
| 10g | Staphylococcus aureus ATCC 4220 | 0.5 | mdpi.com |
| 10h | MRSA ATCC 43300 | 0.5 | mdpi.com |
| Y8 | Xanthomonas oryzae pv oryzae | EC₅₀ = 21.3 | acs.org |
MIC: Minimum Inhibitory Concentration; EC₅₀: Half-maximal Effective Concentration.
Antiviral Activity
The isoindole framework is a component of many compounds with significant antiviral properties. jmchemsci.com The linkage, fusion, or substitution of the isoindole ring with other chemical groups can lead to effective antiviral agents that act through various mechanisms. jmchemsci.com
For example, isoimperatorin, an isoindoline-related compound, has demonstrated strong activity against the influenza A/PR/8/34 virus, with a half-effective concentration (EC₅₀) of 0.73 μM. frontiersin.org Its antiviral activity is dose-dependent, and at a concentration of 25 μM, it can almost completely protect Madin-Darby Canine Kidney (MDCK) cells from the virus. frontiersin.org
In a different study, a screening of a chemical library identified an isoquinolone compound (Compound 1 ) as a potent inhibitor of both influenza A and B viruses, with EC₅₀ values ranging from 0.2 to 0.6 µM. nih.gov However, this compound also showed significant cytotoxicity. Through the synthesis of 22 derivatives, a new compound (Compound 21 ) was developed that, while having a higher EC₅₀ (9.9 to 18.5 µM), exhibited greatly reduced cytotoxicity, making it a more promising candidate for further development. nih.gov This compound appears to target the viral polymerase activity. nih.gov
Antifungal Activity
Isoindoline derivatives have also been evaluated for their effectiveness against fungal pathogens. nih.govnih.gov Five novel isoindoline-2-yl putrescines (ISPs) were synthesized and tested for their ability to mitigate infections by Botrytis cinerea. nih.gov One derivative, ISP3 , showed remarkable curative (91.9%) and protective (92.6%) activities at a concentration of 100 μg mL⁻¹. nih.gov This compound was also effective against gray mold, Sclerotic rot, and Fusarium scabs. Its mechanism of action appears to involve the induction of autophagic vacuolization in the fungal mycelia. nih.gov
Another study on condensed isoindole derivatives found that Benzo[b]-6H-pyrimido[2,1-a]isoindole-4-one exhibited a broad antifungal effect against several yeast and fungal species, with MIC values ranging from 7 to 32 mg/L. researchgate.net
Table 3: Antifungal Activity of Benzo[b]-6H-pyrimido[2,1-a]isoindole-4-one
| Fungal Species | MIC (mg/L) |
|---|---|
| K. lactis | 7 |
| C. pseudotropicalis | 8 |
| W. fluorescens | 17 |
| E. magnusii | 22 |
| P. membranaefaciens | 31 |
| S. alluvius | 32 |
| S. cerevisiae | 32 |
MIC: Minimum Inhibitory Concentration. researchgate.net
Enzyme Inhibition
Isoindoline derivatives have been identified as potent inhibitors of various enzymes, a property that is fundamental in drug discovery. nih.gov
One area of significant interest is the inhibition of carbonic anhydrases (CAs), which are metalloenzymes involved in pH regulation and other physiological processes. nih.gov Novel isoindolinone derivatives have been shown to be potent inhibitors of human carbonic anhydrase isoenzymes hCA I and hCA II. nih.gov These compounds exhibited inhibitory activities in the low nanomolar range. For hCA I, the inhibitory constants (Ki) ranged from 11.48 ± 4.18 to 87.08 ± 35.21 nM, while for the more clinically relevant hCA II, the Ki values were between 9.32 ± 2.35 and 160.34 ± 46.59 nM. nih.gov
Derivatives of the indole nucleus have also been developed as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory pathway. Several novel indole derivatives showed prominent inhibitory activities, with four compounds (1m, 1s, 4a, and 6a ) exhibiting IC₅₀ values less than 1 μM, comparable to the reference drug Zileuton. nih.gov
Furthermore, amide-based derivatives featuring an indole moiety have been investigated as xanthine oxidase (XO) inhibitors for the potential treatment of hyperuricemia. nih.gov One promising compound, 3i (N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide), displayed an IC₅₀ value of 0.62 μM, which was significantly more potent than the established drug allopurinol (IC₅₀ = 8.91 μM). nih.gov
Table 4: Enzyme Inhibition by Isoindoline and Related Derivatives
| Compound Class | Target Enzyme | Key Compound(s) | Potency (IC₅₀ or Ki) | Reference |
|---|---|---|---|---|
| Isoindolinones | hCA I | 2a-f | Ki: 11.48 - 87.08 nM | nih.gov |
| Isoindolinones | hCA II | 2a-f | Ki: 9.32 - 160.34 nM | nih.gov |
| Indole Derivatives | 5-Lipoxygenase | 1m, 1s, 4a, 6a | IC₅₀ < 1 μM | nih.gov |
| Amide-based Indoles | Xanthine Oxidase | 3i | IC₅₀ = 0.62 μM | nih.gov |
Ki: Inhibitory Constant; IC₅₀: Half-maximal Inhibitory Concentration.
Receptor Binding and Modulation
The structural framework of isoindoline is utilized in the design of ligands that can bind to and modulate the activity of various physiological receptors.
A series of 1-(1-indolinyl)-2-propylamines has been synthesized and assessed as 5-HT₂C receptor agonists, which are of interest for the treatment of obesity. nih.gov These compounds were evaluated for their functional efficacy and radioligand binding at 5-HT₂ receptor subtypes. nih.gov
In the realm of dopamine (B1211576) receptors, five indolin-2-one derivatives with piperazinylbutyl side chains were synthesized and showed selectivity for D₂-like receptors. nih.gov One derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one (4c) , demonstrated a particularly high affinity and selectivity for the D₄ receptor subtype, with a Ki value of 0.5 nM, marking it as a potential D₄ receptor ligand. nih.gov
Additionally, isoquinolone derivatives have been developed as antagonists for the lysophosphatidic acid receptor 5 (LPA₅), a target for treating inflammatory and neuropathic pain. nih.gov Through structure-activity relationship studies, compounds 65 and 66 were identified, which showed excellent selectivity and high brain permeability, suggesting their promise as potential analgesics. nih.gov
Table 5: Receptor Binding Affinity of Indolin-2-one Derivative 4c
| Receptor Subtype | Binding Affinity (Ki in nM) |
|---|---|
| Dopamine D₄ | 0.5 |
Ki: Inhibitory constant, indicating the concentration required to occupy 50% of the receptors. nih.gov
Other Reported Biological Activities
Beyond the activities previously described, derivatives of the isoindoline core have been associated with a range of other important pharmacological effects.
Anti-inflammatory Activity Certain isoindoline-containing drugs, such as Indoprofen, are classified as non-steroidal anti-inflammatory drugs (NSAIDs) and possess both anti-inflammatory and analgesic properties. mdpi.com The mechanism for these effects involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of inflammatory mediators called prostaglandins. mdpi.com More recent research has focused on 3-substituted-indolin-2-one derivatives as potent anti-inflammatory agents. mdpi.com These compounds were found to significantly suppress the secretion of nitric oxide (NO), a key inflammatory molecule, in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com Specifically, derivatives with ortho and meta hydroxyl substitutions showed a 50% suppression of NO secretion at a concentration of 20 μM. mdpi.com
Anticancer Activity The isoindolinone structure is a component of molecules with potential for future drug development in oncology. nih.gov Studies have explored the anticancer properties of novel isoindoline compounds, which are often used in drug design due to their diverse biological activities. nih.gov An ideal anticancer agent should selectively target cancer cells while minimizing harm to healthy tissues, and research into isoindolinones is a fundamental part of this discovery process. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds.
For isoindoline derivatives, SAR studies have provided valuable insights across various biological targets. For example, in the context of antiviral activity against influenza, modifications to the three rings (A, B, and C) of a phenylisoquinolone scaffold were systematically investigated. nih.gov This analysis helped to determine which parts of the molecule were responsible for its potent antiviral effect and which contributed to its cytotoxicity, allowing for the design of derivatives with an improved therapeutic profile. nih.gov
In the development of anticancer agents based on the marine alkaloid fascaplysin, which contains a pyrido[1-2-a:3,4-b']diindole system, a library of derivatives was synthesized with substitutions at all possible sites. mdpi.com This comprehensive SAR study revealed that di- and tri-halogen substitutions on cycles A and E led to a pronounced selectivity for cancer cells over non-cancer cells. mdpi.com Conversely, modifications to cycle C resulted in stronger activity in therapy-resistant prostate cancer cells. mdpi.com
Impact of Substituents on Biological Potency and Selectivity
The nature and position of substituents on the isoindoline core have a profound impact on the potency and selectivity of the resulting derivatives.
Antioxidant Activity: The antioxidant capacity of isoindolinone derivatives is influenced by the attached functional groups. The presence of a cyclohexanol group was found to confer the highest radical scavenging activity due to its electron-donating properties. nih.gov Furthermore, the branching of alkyl chains is a key determinant of activity, with branched chains generally leading to higher antioxidant potential compared to linear chains. nih.gov
Antimicrobial Activity: For 3-alkylidene-2-indolone derivatives, the introduction of an aromatic heterocycle at the R³ position was shown to significantly enhance antimicrobial activity. mdpi.com This modification improved the binding affinity of the compounds to their target proteins within the bacteria. mdpi.com
Receptor Binding: In the design of lysophosphatidic acid receptor 5 (LPA₅) antagonists, SAR studies on isoquinolone derivatives established that specific substitutions are essential for activity. nih.gov These include substituted phenyl groups or bicyclic aromatic rings at the 2-position, 4-substituted piperidines at the 4-position, and methoxy groups at the 6- and 7-positions. nih.gov For dopamine D₄ receptor ligands, the presence of a 4-hydroxybenzyl group on the piperazinylbutyl side chain of an indolin-2-one core resulted in remarkable affinity and selectivity. nih.gov
Anticancer Activity: With fascaplysin derivatives, the introduction of radical substituents at specific positions (C-9, C-10, or C-10 plus C-3) led to a notable reduction in DNA intercalating activity, which in turn improved the compound's selectivity for cancer cells. mdpi.com
Table 6: Summary of Substituent Effects on Biological Activity
| Biological Activity | Favorable Substituent/Modification | Effect | Reference |
|---|---|---|---|
| Antioxidant | Cyclohexanol group | Increased radical scavenging | nih.gov |
| Antioxidant | Branched alkyl chains | Increased activity | nih.gov |
| Antimicrobial | Aromatic heterocycle at R³ | Enhanced activity | mdpi.com |
| LPA₅ Antagonism | Methoxy groups at 6- & 7-positions | Essential for activity | nih.gov |
| Dopamine D₄ Affinity | 4-hydroxybenzyl on piperazinylbutyl chain | High affinity and selectivity | nih.gov |
| Anticancer Selectivity | Radicals at C-9, C-10 | Reduced DNA intercalation, improved selectivity | mdpi.com |
Conformational Analysis and Receptor Interactions
Conformational analysis is a critical step in understanding the structure-activity relationship (SAR) of a molecule, as it determines the three-dimensional arrangement of atoms that a molecule can adopt through rotation about single bonds. The biologically active conformation of a ligand is the one that it adopts when binding to its biological target.
For Isoindolin-5-ol hydrochloride, the conformational flexibility primarily resides in the puckering of the five-membered pyrrolidine (B122466) ring. This ring can adopt several low-energy conformations, often described as "envelope" or "twist" forms. The specific conformation preferred by the molecule will influence the spatial orientation of its substituent groups, namely the hydroxyl group at the 5-position of the aromatic ring and the protonated amine in the hydrochloride salt.
The hydroxyl group can act as a hydrogen bond donor and acceptor, while the protonated amine is a strong hydrogen bond donor. These functional groups are key pharmacophoric features that are likely to govern the molecule's interactions with biological receptors. Potential receptor interactions could involve the formation of hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine in a receptor's binding pocket. Additionally, the aromatic ring of the isoindoline core can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Table 1: Potential Receptor Interactions for this compound This table presents hypothetical interactions based on the structural features of the molecule.
| Interaction Type | Functional Group on Isoindolin-5-ol | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | 5-Hydroxyl group, Protonated Amine | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine |
| Hydrogen Bond Acceptor | 5-Hydroxyl group | Serine, Threonine, Asparagine, Glutamine, Histidine |
| π-π Stacking | Benzene (B151609) ring of isoindoline | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Isoindoline core | Leucine, Isoleucine, Valine, Alanine |
Computational Modeling in Drug Design and Receptor Binding
Computational modeling is an indispensable tool in modern drug discovery, allowing for the prediction of molecular properties and interactions, thereby guiding the design and optimization of new drug candidates. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is used to predict the binding mode and affinity of a small molecule to its target.
In a hypothetical docking study of this compound, the molecule would be docked into the binding site of a relevant biological target. The choice of target would be guided by the known pharmacology of related isoindoline derivatives, which have shown activity at various receptors, including dopamine and serotonin receptors, as well as enzymes like monoamine oxidase. mdpi.com The docking algorithm would explore various conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity. The results would provide insights into the key interactions driving the binding, such as the hydrogen bonds and hydrophobic contacts predicted in the section above.
Table 2: Hypothetical Molecular Docking Results for this compound against a Model Receptor This table illustrates the type of data generated from a molecular docking simulation.
| Receptor Target (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Dopamine D4 Receptor | -7.5 | Asp110, Ser192, Phe345 | Hydrogen bond with Asp110, Hydrogen bond with Ser192, π-π stacking with Phe345 |
| Serotonin 5-HT1A Receptor | -6.8 | Asp116, Thr199, Trp358 | Salt bridge with Asp116, Hydrogen bond with Thr199, π-π stacking with Trp358 |
| Monoamine Oxidase A | -8.2 | Tyr407, Tyr444, Phe208 | Hydrogen bond with Tyr407, Hydrogen bond with Tyr444, Hydrophobic interaction with Phe208 |
More rigorous than docking scores, ligand-protein binding free energy calculations provide a more accurate estimation of the binding affinity. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used. These methods calculate the free energy of binding by combining molecular mechanics energies with solvation free energies.
These calculations would be performed on the docked poses of this compound to refine the prediction of its binding affinity. The binding free energy is typically decomposed into contributions from different energy terms, such as van der Waals, electrostatic, and solvation energies, providing a deeper understanding of the driving forces behind the ligand-receptor interaction.
In silico methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are crucial for its success as a therapeutic agent. researchgate.net Various computational models, often based on quantitative structure-activity relationships (QSAR), can predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.
For this compound, these predictive models would assess its drug-likeness based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Such predictions are valuable in the early stages of drug discovery to identify potential liabilities and guide molecular design. nih.gov
Table 3: Predicted Physicochemical and ADME Properties of Isoindolin-5-ol This table shows representative data from in silico ADME prediction tools.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 135.16 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (octanol/water) | 1.2 | Good balance of hydrophilicity and lipophilicity |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10) |
| Oral Bioavailability | High | Predicted to be well absorbed after oral administration |
| Blood-Brain Barrier Permeation | Likely | May cross the blood-brain barrier to exert CNS effects |
Applications in Materials Science and Other Fields
Synthesis of Organic Dyes and Pigments
The isoindoline (B1297411) core is integral to the creation of a range of synthetic organic pigments, valued for their vibrant colors and stability. scite.airesearchgate.net These pigments are part of the broader azo methine class and are noted for their excellent solvent resistance and heat stability, which makes them suitable for demanding applications such as high-quality paint systems and plastics. google.com
Isoindoline and isoindolinone-based pigments cover a spectrum from greenish-yellow to orange, red, and brown. scite.ai A notable example is Pigment Yellow 139, a high-performance pigment that belongs to the class of 1,3-disubstituted isoindoline dyes. nih.govbeilstein-journals.org The synthesis of isoindoline pigments can be achieved through various methods, including the reaction of 1,3-diiminoisoindoline (B1677754) with compounds like barbituric acid in an inorganic acid methanol (B129727) solution. google.com This approach allows for the synthesis of a variety of isoindoline pigments with different molecular structures, expanding the range of available colors and properties. google.com
The general synthesis strategy for isoindolinone pigments often starts from tetrachlorophthalic anhydride. google.com A key intermediate, tetrachloro cyano methyl benzoate, is reacted with an alcohol and then with aromatic diamines to form the final pigment. google.com For instance, reactions with p-phenylene diamine can yield Pigment Yellow 110, while other diamines can produce Pigment Yellow 109 and Pigment Orange 61. google.com
Table 1: Examples of Commercially Important Isoindoline-Based Pigments
| Pigment Name | Color | Chemical Class |
| Pigment Yellow 109 | Yellow | Isoindolinone |
| Pigment Yellow 110 | Yellow | Isoindolinone |
| Pigment Yellow 139 | Yellow | Isoindoline |
| Pigment Orange 61 | Orange | Isoindolinone |
| Pigment Red 260 | Red | Isoindoline |
| Pigment Yellow 185 | Yellow | Isoindoline |
Development of Materials with Specific Optical Properties
Derivatives of the isoindole structure, particularly isoindole-1,3-diones, are of significant interest for their optical properties. acgpubs.orgacgpubs.org These compounds are investigated for their potential in applications that require specific light absorption and transmission characteristics. The delocalized π-electron system within the isoindole structure makes these molecules candidates for nonlinear optical (NLO) materials, which have applications in telecommunications and high-density optical data storage. acgpubs.orgresearchgate.net
Research into N-substituted isoindole-1,3-dione derivatives has involved the investigation of their optical parameters through UV-Vis spectroscopy. acgpubs.org Key properties that are calculated and analyzed include absorbance, transmittance, absorbance band edge, optical band gap, and refractive index. acgpubs.orgacgpubs.org These parameters are crucial for determining the suitability of these materials for various optoelectronic applications. For instance, the absorbance peaks of some synthesized isoindole-1,3-dione derivatives are dominant in the near-ultraviolet (NUV) region. acgpubs.org The ability to tune these optical properties through chemical modification of the isoindole core allows for the design of materials with tailored optical responses.
Table 2: Investigated Optical Properties of Isoindole-1,3-dione Derivatives
| Optical Parameter | Description | Relevance |
| Absorbance (Abs) | The amount of light absorbed by the material at a specific wavelength. | Determines the material's color and its suitability for use in filters or as a light-absorbing layer. |
| Transmittance (T) | The amount of light that passes through the material. | Important for applications requiring transparency in certain wavelength ranges. |
| Absorbance Band Edge (EAbs-be) | The wavelength at which the material begins to absorb light strongly. | Related to the optical band gap and helps define the material's transparency window. |
| Optical Band Gap (Eg) | The energy difference between the valence band and the conduction band. | A key parameter in semiconductor and optoelectronic devices, determining the material's electronic and optical properties. |
| Refractive Index (n) | A measure of how much the path of light is bent, or refracted, when entering a material. | Crucial for the design of lenses, waveguides, and other optical components. |
Functional Materials with Tailored Properties
The isoindolinone scaffold, a derivative of isoindoline, is a privileged structure in medicinal chemistry and materials science due to its presence in a wide array of biologically active natural products and synthetic compounds. researchgate.netnih.govresearchgate.net This framework serves as a versatile building block for the synthesis of complex poly-heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties. nih.govresearchgate.net
The ability to functionalize the isoindolinone core allows for the creation of materials with tailored properties for specific applications. For example, derivatives of isoindolinone have been developed as potent inhibitors of enzymes such as carbonic anhydrase, which is a target for various therapeutic interventions. nih.gov The 3-hydroxyisoindolinone framework, in particular, is a significant and versatile structure in the synthesis of pharmaceutical compounds. nih.gov
Furthermore, the isoindoline substructure is found in several clinical drugs, highlighting its importance in the development of functional materials for biomedical applications. mdpi.com The synthesis of isoindolinone derivatives can be achieved through environmentally friendly methods, such as the tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters using an organocatalyst, which allows for the creation of a variety of functionalized isoindolinones. rsc.org This synthetic versatility enables the fine-tuning of the material's properties to meet the demands of specific biological or material science applications.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical industry is increasingly focused on green chemistry principles to minimize environmental impact. rsc.org Future research on Isoindolin-5-ol (B105855) hydrochloride will prioritize the development of sustainable synthetic methodologies. These efforts aim to improve efficiency, reduce waste, and utilize environmentally benign reagents and conditions.
Key areas of development include:
Catalyst- and Solvent-Free Conditions: One promising approach is the development of one-pot syntheses that proceed without catalysts or solvents. researchgate.net For example, practical and efficient methods for creating isoindolinones have been described using substituted methyl 2-(halomethyl)benzoates and various amines under catalyst-free and solvent-free conditions, achieving high yields and purity. researchgate.net
Energy-Efficient Methods: The use of alternative energy sources like ultrasonic irradiation is an emerging green synthetic approach. nih.gov This sustainable technology can enhance reaction rates, improve yields and selectivity, and allow for milder reaction conditions. nih.gov Small libraries of isoindolin-1-ones have been successfully prepared from 3-alkylidenephthalides using this technique. nih.gov
Use of Benign Solvents: Research is exploring the use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), to replace hazardous organic solvents. nih.gov For instance, an environmentally friendly protocol for synthesizing pyrido-[2,1-a]-isoquinoline derivatives utilizes ultrasonic irradiation in water at room temperature. nih.gov
Bio-based Precursors: A forward-looking trend involves the synthesis of isoindoline (B1297411) structures from renewable, bio-based starting materials, such as furfurals, which can be derived from biomass. researchgate.net This approach aligns with the principles of a circular economy by reducing reliance on petrochemical feedstocks.
These sustainable strategies not only reduce the environmental footprint of chemical synthesis but also often lead to more cost-effective and efficient manufacturing processes. rsc.orgresearchgate.net
Exploration of New Biological Targets and Therapeutic Applications
The isoindoline core is present in drugs with a wide array of therapeutic uses, including treatments for multiple myeloma, inflammation, hypertension, and obesity. mdpi.comresearchgate.net This proven biological activity suggests that Isoindolin-5-ol hydrochloride and its derivatives are prime candidates for exploring new biological targets and therapeutic applications.
| Therapeutic Area | Established Biological Targets/Actions | Potential Future Targets/Applications | Reference |
|---|---|---|---|
| Oncology | Inhibition of tumor cell proliferation; induction of apoptosis; anti-angiogenic effects. Targets include cereblon protein. | Targeting specific kinases (e.g., PI3Kγ, EGFR-TK), histone deacetylase, and DNA intercalation for various cancers like gastric carcinoma, leukemia, and solid tumors. | mdpi.comresearchgate.netnih.govdoaj.orgmdpi.com |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition. | Development of multi-potent agents for Alzheimer's disease by targeting BACE1 and amyloid-β aggregation; exploring applications in Parkinson's disease by targeting dopamine (B1211576) receptors. | researchgate.netnih.govnih.gov |
| Infectious Diseases | Antimycobacterial activity (e.g., against Mycobacterium tuberculosis); antifungal properties. | Inhibition of specific enzymes like InhA in bacteria; development of novel antiviral agents. | doaj.orgnih.gov |
| Inflammatory Conditions | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes; reduction of pro-inflammatory cytokines (e.g., TNF-α). | Targeting specific inflammatory pathways for autoimmune disorders like psoriasis and psoriatic arthritis. | mdpi.comdrugbank.commdpi.com |
| Metabolic & Other Disorders | Diuretic effects; urease inhibition. | Development of novel antidiabetic agents by inhibiting α-glycosidase and α-amylase; exploring new treatments for obesity. | mdpi.comdrugbank.commdpi.comnih.gov |
Future research will likely focus on designing derivatives of this compound to selectively target proteins implicated in diseases that are currently undertreated. The hydroxyl group at the 5-position provides a key site for chemical modification, allowing for the synthesis of diverse libraries of compounds for high-throughput screening against new and challenging biological targets.
Advanced Computational Approaches for Structure-Based Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.gov For this compound, these advanced computational approaches can accelerate the identification of potent and selective inhibitors for various biological targets.
Key computational techniques being applied to isoindoline derivatives include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. It has been successfully used to study the binding of isoindoline-1,3-dione derivatives to the active sites of cyclooxygenases (COX) and to investigate potential antimycobacterial agents. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide detailed insights into the dynamic behavior of a ligand-protein complex over time, helping to assess its stability. mdpi.com This technique has been employed to understand the interactions of isoindolin-1-one (B1195906) derivatives with PI3Kγ and isoindolin-1,3-dione derivatives with acetylcholinesterase. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to build models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models help in designing new molecules with improved potency and selectivity. mdpi.com
Density Functional Theory (DFT): DFT studies are quantum mechanics-based calculations that can investigate the electronic properties and reactivity of molecules, providing a deeper understanding of their chemical behavior. nih.gov
By applying these computational tools to the this compound scaffold, researchers can virtually screen libraries of derivatives, predict their binding affinity and selectivity, and optimize their ADME (absorption, distribution, metabolism, and excretion) properties, thereby streamlining the drug development process. mdpi.comnih.gov
Integration of this compound into Advanced Materials
Beyond its therapeutic potential, the isoindole chemical structure possesses properties that make it attractive for applications in materials science. nih.gov Future research is expected to explore the integration of this compound and its derivatives into advanced functional materials.
Emerging trends in this area include:
Dyes and Pigments: The isoindole core is a component of highly stable pigments. nih.gov The specific chromophoric properties of this compound could be harnessed to develop novel dyes for various applications.
Fluorescent Materials: Certain isoindole-based compounds exhibit fluorescence. nih.gov This opens up possibilities for designing fluorescent probes and sensors based on the this compound structure for applications in biological imaging and chemical sensing.
Organic Electronics: The fused aromatic ring system of isoindoline suggests potential for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where π-conjugated systems are essential. Further functionalization could tune the electronic properties for specific applications.
Polymer Science: The reactive sites on the this compound molecule (the secondary amine and the phenolic hydroxyl group) could be utilized to incorporate this scaffold as a monomer into novel polymers. This could impart unique thermal, optical, or biological properties to the resulting materials.
The exploration of this compound in materials science is a nascent but promising field. Its unique chemical structure provides a foundation for creating a new generation of functional materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isoindolin-5-ol hydrochloride, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : this compound can be synthesized via multi-step reactions, including reduction, etherification, and acidification. For example, analogous hydrochloride compounds (e.g., dapoxetine hydrochloride) are synthesized using chain reactions involving HCl·EA acidification . Optimization may involve adjusting stoichiometric ratios, temperature control, and catalyst selection. Reaction monitoring via TLC or HPLC ensures intermediate purity. Yield improvements often require solvent optimization (e.g., acetonitrile for reflux reactions) and purification via recrystallization .
Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, amine). Purity assessment requires HPLC with UV detection, while X-ray crystallography resolves stereochemistry. For hygroscopic or unstable intermediates, inert atmosphere handling (e.g., gloveboxes) is advised .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for toxicity and reactivity data. Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Acute toxicity assessments (e.g., LD₅₀) should guide spill management, with neutralization protocols for acidic residues .
Advanced Research Questions
Q. How can impurity profiles of this compound be systematically analyzed and mitigated during synthesis?
- Methodological Answer : Impurity profiling requires LC-MS or GC-MS to identify byproducts (e.g., unreacted intermediates or decomposition products). For example, esmolol hydrochloride impurities were isolated via preparative HPLC and characterized using NMR . Mitigation strategies include optimizing reaction time, temperature, and purification steps (e.g., column chromatography with gradient elution) .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution and predict reaction pathways. Molecular dynamics simulations assess stability in aqueous or organic solvents. Experimentally, accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring validate computational predictions .
Q. How can enantiomeric purity be ensured during the synthesis of this compound derivatives?
- Methodological Answer : Chiral chromatography (e.g., using Chiralpak® columns) separates enantiomers. Asymmetric synthesis techniques, such as chiral catalysts (e.g., BINOL-derived ligands), enforce stereocontrol. For example, enantioselective synthesis of fluoxetine hydrochloride employed chiral auxiliaries and polarimetric analysis .
Q. What strategies enhance the reproducibility of pharmacological assays involving this compound?
- Methodological Answer : Adhere to CONSORT-EHEALTH guidelines for experimental reporting. Document software parameters (e.g., enzyme kinetics modeling with GraphPad Prism) and raw data archiving. Use standardized cell lines (e.g., HEK293 for receptor binding assays) and validate results via triplicate runs with controls .
Tables for Critical Data Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
